N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine
Description
N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS: 1095010-47-1) is a boronic ester-containing heterocyclic compound featuring a pyrazine core substituted with a dimethylamino group at position 2 and a pinacol boronate ester at position 4. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research to construct biaryl or heteroaryl motifs . Its molecular formula is C₁₃H₂₀BN₃O₂, with a molecular weight of approximately 263.15 g/mol (calculated). The boronate ester enhances stability under ambient conditions compared to free boronic acids, while the pyrazine scaffold contributes to π-π interactions in molecular recognition processes .
Properties
Molecular Formula |
C12H20BN3O2 |
|---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-7-14-8-10(15-9)16(5)6/h7-8H,1-6H3 |
InChI Key |
BYEWEEUABQTFME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Differences and Research Findings :
Reactivity in Cross-Coupling :
- Pyrazine-based boronic esters (target compound) exhibit slower coupling kinetics compared to pyridine analogs due to reduced electron density at the boron-bearing carbon, as shown in Pd-catalyzed reactions .
- Quinazoline derivatives (e.g., CAS 1333222-33-5) demonstrate higher regioselectivity in aryl-aryl bond formation, attributed to the electron-deficient nature of the quinazoline ring .
Solubility and Stability: The dimethylamino group in the target compound enhances aqueous solubility (logP ~1.2) relative to N-benzyl or N-propyl analogs (logP ~2.5–3.0) . Pyrimidine-based analogs (e.g., CAS 1032759-30-0) show superior hydrolytic stability in protic solvents compared to pyrazine derivatives .
Biological Activity :
- Pyridine analogs with N-benzyl substituents (e.g., CAS 1588769-34-9) have been utilized in antitumor agent synthesis, whereas the target compound is primarily a synthetic intermediate .
- Quinazoline boronic esters (e.g., CAS 1333222-33-5) are precursors to EGFR inhibitors, highlighting the role of core heterocycle choice in bioactivity .
Synthetic Accessibility :
Q & A
Q. What are the key synthetic routes for preparing N,N-Dimethyl-6-(dioxaborolan-2-yl)pyrazin-2-amine, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronate ester group. A standard protocol involves:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base: K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) .
- Temperature: 80–100°C under inert atmosphere (N₂/Ar).
Purity Optimization: - Use column chromatography with silica gel (hexane/EtOAc gradient) for purification.
- Confirm purity via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) .
Q. How should researchers characterize the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX or OLEX2 for crystal structure determination. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling. Refinement with SHELXL-2018 .
- Spectroscopy:
Advanced Research Questions
Q. How can researchers address low yields in Suzuki-Miyaura reactions using this boronate ester?
Methodological Answer: Low yields often stem from:
- Catalyst Deactivation: Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems .
- Solvent Effects: Switch to dioxane/water (4:1) for better solubility of aryl halides.
- Base Optimization: Use CsF for sterically hindered substrates to enhance coupling efficiency .
Case Study: A 2021 study achieved 85% yield by using PdCl₂(dtbpf) and microwave-assisted heating (120°C, 30 min) .
Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?
Methodological Answer:
- DFT Calculations: Gaussian 16 with B3LYP/6-31G(d) basis set to model boronate ester reactivity in cross-coupling .
- Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Use PyMOL for visualization .
Example: A 2023 study used DFT to rationalize regioselectivity in Pd-catalyzed arylations .
Q. How can solubility challenges in aqueous/organic media be mitigated for biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤10% v/v) for aqueous buffers. For organic phases, add 1–5% TFA in CHCl₃ .
- Derivatization: Introduce sulfonate groups via post-synthetic modification to enhance hydrophilicity .
Data Table:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 50 | Suitable for cell-based assays |
| THF | 30 | Reacts with strong acids |
| Chloroform | 25 | Use anhydrous conditions |
Data Contradiction Analysis
Q. How should conflicting NMR and LC-MS data be resolved during purity assessment?
Methodological Answer:
- Scenario: NMR indicates impurities, but LC-MS shows a single peak.
- Root Cause: Residual solvents (e.g., EtOAc) may appear in NMR but not MS.
- Resolution:
Experimental Design for Mechanistic Studies
Q. What isotopic labeling strategies can track boron transfer in catalytic cycles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
